molecular formula C14H11N3O5S B5786651 N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5786651
M. Wt: 333.32 g/mol
InChI Key: XXTQEWLVRQUOKU-VIZOYTHASA-N
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Description

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and solvent choice, may be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with biological molecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription . Additionally, it can interact with enzymes, inhibiting their activity and affecting various cellular processes. The molecular targets and pathways involved include DNA, topoisomerases, and other enzymes critical for cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new materials and as a potential therapeutic agent .

Properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-14(12-8-21-10-3-1-2-4-11(10)22-12)16-15-7-9-5-6-13(23-9)17(19)20/h1-7,12H,8H2,(H,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQEWLVRQUOKU-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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